Ethyl 4-(Chloromethyl)benzoate
CAS No.: 1201-90-7
Cat. No.: VC20970106
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201-90-7 |
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Molecular Formula | C10H11ClO2 |
Molecular Weight | 198.64 g/mol |
IUPAC Name | ethyl 4-(chloromethyl)benzoate |
Standard InChI | InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
Standard InChI Key | JTTXRFNOFFGPFI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)CCl |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CCl |
Introduction
Chemical Structure and Properties
Structural Components
Ethyl 4-(Chloromethyl)benzoate is an ester derivative of benzoic acid where an ethyl group is attached to the carboxyl group, and a chloromethyl group is positioned at the para position of the benzene ring. The molecular structure combines the electrophilic character of the chloromethyl group with the moderate reactivity of the ester functionality, creating a compound with versatile chemical behavior.
Identification and Nomenclature
The compound can be identified through several systematic and common naming conventions:
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IUPAC Name: ethyl 4-(chloromethyl)benzoate
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Synonyms: Ethyl p-(Chloromethyl)benzoate, 4-(Chloromethyl)benzoic acid ethyl ester
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InChI: InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of Ethyl 4-(Chloromethyl)benzoate:
Synthesis Methods
Laboratory Synthesis
The primary laboratory method for synthesizing Ethyl 4-(Chloromethyl)benzoate involves the esterification of 4-(Chloromethyl)benzoic acid with ethanol in the presence of an acid catalyst. This process typically employs sulfuric acid as the catalyst and requires reflux conditions to drive the reaction to completion. The general reaction scheme involves the nucleophilic attack of ethanol on the carboxylic acid carbon, followed by elimination of water.
Alternative synthetic routes may include:
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Chloromethylation of ethyl benzoate
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Esterification of 4-(Chloromethyl)benzaldehyde followed by oxidation
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Direct functionalization of 4-methylbenzoate esters through radical chlorination
Industrial Production
In industrial settings, the synthesis of Ethyl 4-(Chloromethyl)benzoate often employs continuous flow processes to enhance efficiency and yield. These approaches utilize automated systems and optimized reaction conditions to ensure consistent product quality and scalability. The industrial production may also incorporate specialized catalysts and solvents to improve reaction rates and selectivity.
Reactivity and Chemical Behavior
Ethyl 4-(Chloromethyl)benzoate exhibits diverse reactivity patterns, primarily due to the presence of two key functional groups: the chloromethyl group and the ester moiety.
Nucleophilic Substitution Reactions
The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound particularly valuable in synthetic chemistry. When treated with various nucleophiles such as amines, thiols, or azides, the chlorine atom undergoes displacement to form new carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism and are often conducted in polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates .
Ester Transformations
The ethyl ester functionality can undergo standard ester reactions, including:
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Hydrolysis to form 4-(Chloromethyl)benzoic acid
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Transesterification with other alcohols
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Reduction to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Oxidation and Reduction Reactions
The compound can participate in various redox transformations:
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Oxidation reactions may target the chloromethyl group, converting it to an aldehyde or carboxylic acid functionality
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Reduction of the ester group yields corresponding alcohol derivatives
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Selective reduction conditions can be employed to target either the chloromethyl or ester group independently
Coupling Reactions
The reactive chloromethyl group facilitates various coupling reactions, making this compound valuable in constructing more complex molecular architectures. Common coupling reactions include Suzuki, Heck, and Sonogashira couplings, though these typically require conversion of the chloromethyl group to more reactive intermediates .
Applications
Synthetic Organic Chemistry
Ethyl 4-(Chloromethyl)benzoate serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and an ester functionality, enables sequential transformations to construct complex molecular frameworks. Common applications include:
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Synthesis of extended aromatic systems through coupling reactions
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Preparation of linkers for solid-phase synthesis
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Construction of molecules with specific spatial arrangements
Pharmaceutical Applications
In pharmaceutical research, this compound functions as an important intermediate in the synthesis of bioactive molecules. The ability to selectively functionalize either the chloromethyl or ester group allows for the preparation of compounds with precise structural features required for biological activity. The compound has been explored in the development of:
Materials Science
Within materials science, Ethyl 4-(Chloromethyl)benzoate contributes to the development of:
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Specialty polymers with unique physical properties
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Responsive materials that undergo structural changes upon external stimuli
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Surface-modified materials with tailored characteristics
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Cross-linking agents for polymer networks
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